molecular formula C6H2BrF3OS B1527765 1-(4-Bromo-thiophen-2-YL)-2,2,2-trifluoro-ethanone CAS No. 1252046-14-2

1-(4-Bromo-thiophen-2-YL)-2,2,2-trifluoro-ethanone

Cat. No. B1527765
M. Wt: 259.05 g/mol
InChI Key: FRLDQRVGRGTWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-thiophen-2-YL)-2,2,2-trifluoro-ethanone, also known as 4-bromo-2-trifluoromethylthiophen-3-one, is a highly reactive organic compound with a wide range of potential applications. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. It is used in the synthesis of various organic compounds, in particular, as a reactant in the synthesis of a variety of pharmaceuticals and other compounds.

Scientific Research Applications

1. Synthesis and Characterization in Organic Chemistry

1-(4-Bromo-thiophen-2-yl)-2,2,2-trifluoro-ethanone is utilized in organic chemistry for the synthesis and characterization of various compounds. For instance, it is used in the regioselective carbon–carbon bond cleavage, forming ethanones upon heating in methanol–water (Solhnejad et al., 2013). Additionally, it plays a role in the chemoenzymatic synthesis of specific precursors for medicinal compounds, demonstrating its utility in creating complex organic molecules (González-Martínez et al., 2019).

2. Green Chemistry Applications

This compound is involved in eco-friendly green chemistry approaches. For example, its derivatives are synthesized using microwave irradiation, highlighting an efficient and environmentally friendly method in organic synthesis (Nandhikumar & Subramani, 2018).

3. Photocatalysis and Light-Induced Reactions

The compound is instrumental in photocatalysis, specifically in photoinduced direct oxidative annulation. This process is crucial in creating highly functionalized polyheterocyclic compounds, which are significant in various chemical syntheses (Zhang et al., 2017).

4. Biomedical Research

In biomedical research, derivatives of 1-(4-Bromo-thiophen-2-yl)-2,2,2-trifluoro-ethanone are synthesized for potential anti-breast cancer applications. Its role in creating novel thiazole derivatives showcases its significance in developing new therapeutic agents (Mahmoud et al., 2021).

5. Enantioselective Synthesis

The compound is used in enantioselective synthesis processes. For instance, it has been used to produce specific enantiomers of chiral building blocks, which are crucial in pharmaceutical and chemical industries (Demir et al., 2001).

6. Synthesis of Luminescent Materials

It serves as a precursor in the synthesis of luminescent materials. A specific example is its role in forming europium (III) complexes, which have applications in the development of LED devices and other luminescent technologies (Liu et al., 2013).

properties

IUPAC Name

1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3OS/c7-3-1-4(12-2-3)5(11)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLDQRVGRGTWAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-thiophen-2-YL)-2,2,2-trifluoro-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Zhao - 2021 - search.proquest.com
GPCR regulates numerous diverse physiological processes relevant to diabetes, obesity, Alzheimer's diseases, and several central nervous system disorders and targets proteins in …
Number of citations: 2 search.proquest.com

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